4-Chloro-3-(phenylsulfanyl)aniline
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Overview
Description
4-Chloro-3-(phenylsulfanyl)aniline is an organic compound with the molecular formula C12H10ClNS. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a phenylsulfanyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(phenylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with phenylsulfanyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(phenylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Chloro-3-(phenylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(phenylsulfanyl)aniline depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The phenylsulfanyl group can form interactions with hydrophobic pockets, while the aniline moiety may participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Lacks the phenylsulfanyl group, making it less hydrophobic.
3-(Phenylsulfanyl)aniline: Lacks the chlorine atom, affecting its reactivity.
4-Bromo-3-(phenylsulfanyl)aniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-3-(phenylsulfanyl)aniline is unique due to the presence of both the chlorine and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. The combination of these substituents allows for specific interactions in chemical and biological systems, making it a valuable compound in various research applications.
Properties
CAS No. |
924651-63-8 |
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Molecular Formula |
C12H10ClNS |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
4-chloro-3-phenylsulfanylaniline |
InChI |
InChI=1S/C12H10ClNS/c13-11-7-6-9(14)8-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 |
InChI Key |
RFBNVUYLOIXGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
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